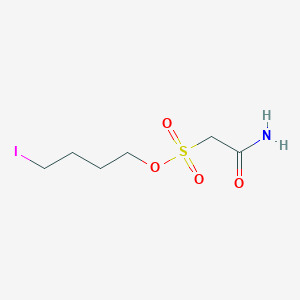
4-Iodobutyl 2-amino-2-oxoethane-1-sulfonate
Description
4-Iodobutyl 2-amino-2-oxoethane-1-sulfonate is a chemical compound with the molecular formula C6H12INO4S. It is known for its unique structure, which includes an iodine atom, an amino group, and a sulfonate group.
Properties
CAS No. |
61801-31-8 |
|---|---|
Molecular Formula |
C6H12INO4S |
Molecular Weight |
321.14 g/mol |
IUPAC Name |
4-iodobutyl 2-amino-2-oxoethanesulfonate |
InChI |
InChI=1S/C6H12INO4S/c7-3-1-2-4-12-13(10,11)5-6(8)9/h1-5H2,(H2,8,9) |
InChI Key |
TVIKTEDYPIHSBO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCI)COS(=O)(=O)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodobutyl 2-amino-2-oxoethane-1-sulfonate typically involves the reaction of 4-iodobutylamine with 2-oxoethane-1-sulfonic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Industrial production methods may also include purification steps such as crystallization, filtration, and chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Iodobutyl 2-amino-2-oxoethane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino and sulfonate groups can participate in redox reactions, leading to the formation of different oxidation states of the compound.
Condensation Reactions: The compound can form larger molecules through condensation reactions with other organic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce compounds with varying oxidation states .
Scientific Research Applications
4-Iodobutyl 2-amino-2-oxoethane-1-sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Iodobutyl 2-amino-2-oxoethane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activities, thereby affecting biochemical pathways.
Modulating Receptor Activities: Interacting with cellular receptors to influence signal transduction processes.
Altering Cellular Metabolism: Affecting metabolic pathways and cellular energy production
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Iodobutyl 2-amino-2-oxoethane-1-sulfonate include:
- 4-Iodobutyl acetate
- 4-Iodobutylamine
- 2-Amino-2-oxoethane-1-sulfonic acid
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the iodine atom, amino group, and sulfonate group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


